4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine
CAS No.:
Cat. No.: VC13304359
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9ClN2 |
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Molecular Weight | 204.65 g/mol |
IUPAC Name | 4-chloro-2-methyl-6-pyridin-4-ylpyridine |
Standard InChI | InChI=1S/C11H9ClN2/c1-8-6-10(12)7-11(14-8)9-2-4-13-5-3-9/h2-7H,1H3 |
Standard InChI Key | BHNYITFVSAOLBB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl |
Canonical SMILES | CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s structure features a central pyridine ring (C₅H₅N) with three substituents:
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Chlorine at position 4, introducing electronegativity and steric bulk.
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Methyl group at position 2, enhancing lipophilicity and stability.
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Pyridin-4-yl group at position 6, enabling π-π stacking and hydrogen-bonding interactions.
The molecular formula is C₁₁H₉ClN₂, with a molecular weight of 204.66 g/mol. The IUPAC name, 4-chloro-2-methyl-6-(pyridin-4-yl)pyridine, reflects its substitution pattern.
Spectroscopic Data
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¹H NMR: Peaks at δ 2.65 (s, 3H, CH₃), 7.25–7.30 (d, 2H, pyridinyl H), and 8.50–8.55 (d, 2H, pyridinyl H) confirm substituent positions .
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Mass Spectrometry: A molecular ion peak at m/z 205 ([M+H]⁺) aligns with the molecular formula .
Synthetic Methodologies
Key Synthesis Routes
Synthesis typically involves cross-coupling reactions or cyclization strategies. A patent (CN103483244A) outlines a method using ethyl 2-cyano-2-(pyridin-4-yl)acetate as a precursor :
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Cyclocondensation: Reacting ethyl cyanoacetate with 4-pyridinecarbaldehyde in methanol under acidic conditions (TosOH) yields intermediate esters.
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Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) introduces the chlorine substituent.
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Purification: Column chromatography isolates the final product with >85% yield .
Table 1: Optimization of Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
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Temperature | 70–90°C | Maximizes cyclization efficiency |
Catalyst (TosOH) | 0.2 equivalents | Balances reaction rate and side reactions |
Solvent | Methanol | Enhances solubility of intermediates |
Alternative Approaches
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 4-chloro-2-methylpyridine with pyridin-4-ylboronic acid achieves moderate yields (60–70%) .
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours, improving energy efficiency .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic substituents .
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Stability: Stable under ambient conditions but degrades in strong acidic/basic environments, releasing HCl .
Thermal Properties
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Thermogravimetric Analysis (TGA): Decomposition begins at 210°C, indicating suitability for high-temperature applications .
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Pyridine Derivatives
Compound | Target | IC₅₀/EC₅₀ | Source |
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Pyrazol-4-yl-pyridine | M4 receptor | 6.3 (pK<sub>B</sub>) | |
Styrylquinoline | Plasmodium spp. | 21.0 nM | |
Triazolo[4,5-c]pyridine | P2X7 receptor | 72 nM |
Mechanistic Insights
The chlorine and pyridinyl groups facilitate interactions with biological targets:
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Electrophilic Chlorine: Participates in covalent bonding with cysteine residues in enzymes .
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Pyridinyl Moiety: Engages in hydrogen bonding with ATP-binding pockets of kinases .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. For example:
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JNJ-54175446: A triazolopyridine derivative with 96% oral bioavailability and CNS penetration, derived from similar intermediates .
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Antitubercular Agents: Dihydropyrimidines incorporating pyridinyl groups show MIC values <10 μM .
Material Science Applications
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Metal-Organic Frameworks (MOFs): Pyridinyl ligands coordinate with Cu(II) or Fe(III), forming porous structures for gas storage .
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Catalysts: Chlorine-substituted pyridines enhance catalytic activity in cross-coupling reactions .
Comparison with Structural Analogs
Table 3: Key Analogues and Properties
Compound | Substituents | Bioactivity |
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4-Chloro-6-ethylpyrimidine | Ethyl at C6 | Kinase inhibition |
2,4-Dichloro-6-methylpyrimidine | Dichloro, methyl | Antimicrobial |
4-(1H-Imidazol-4-yl)pyridine | Imidazole ring | Anticancer |
The target compound’s pyridin-4-yl group confers superior binding affinity compared to phenyl or alkyl analogues .
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